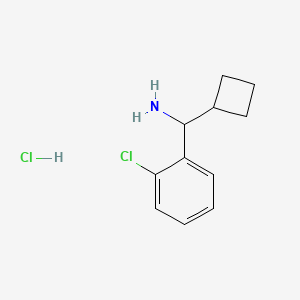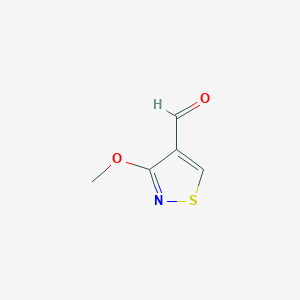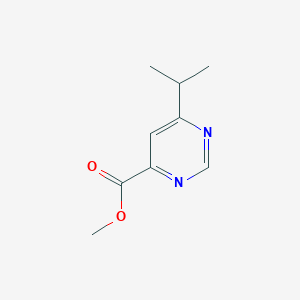
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
Overview
Description
2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride (2-CPMHCl) is a synthetic compound that has been used in research laboratories and clinical settings for a variety of purposes. It is a derivative of cyclobutylmethanamine, a cyclic amine, and is synthesized by reacting 2-chlorophenylmethanamine with hydrochloric acid. 2-CPMHCl has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chlorophenylcyclobutylmethanamine hydrochloride, which has been studied for its potential applications in drug discovery. Additionally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been studied for its potential applications in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is not yet fully understood. However, it is thought to interact with proteins and enzymes in the body, which can alter their function and lead to changes in biochemical and physiological processes. In addition, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in the levels of certain neurotransmitters.
Biochemical And Physiological Effects
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to affect the levels of certain neurotransmitters, such as acetylcholine and dopamine, by inhibiting the activity of certain enzymes. Additionally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to have an effect on the levels of certain hormones, such as cortisol and adrenaline. In addition, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to affect the activity of certain proteins, such as ion channels and receptors, which can lead to changes in the body's response to stimuli.
Advantages And Limitations For Lab Experiments
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is not as soluble in water as some other compounds, which can limit its applications in some experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
Future Directions
There are several potential future directions for the use of (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride in scientific research. One potential application is in the field of drug discovery, as it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, it could be used to study the effects of certain hormones and proteins on biochemical and physiological processes. Additionally, it could be used to study the effects of certain drugs on the body, as well as the potential for drug interactions. Finally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride could be used to develop new drugs or therapies for a variety of medical conditions.
properties
IUPAC Name |
(2-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFFPAZSPCIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)





![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)